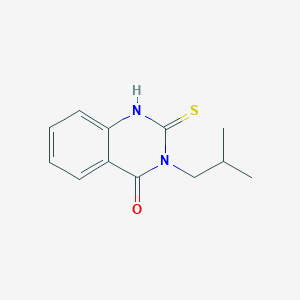

3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Descripción general

Descripción

3-Isobutyl-2-mercapto-3H-quinazolin-4-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure with an isobutyl group at the 3-position and a mercapto group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and isobutyl isothiocyanate.

Formation of Intermediate: The reaction between 2-aminobenzamide and isobutyl isothiocyanate in the presence of a base such as triethylamine leads to the formation of an intermediate thiourea derivative.

Cyclization: The intermediate thiourea derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form the quinazolinone core structure.

Final Product:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Isobutyl-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various alkyl or aryl-substituted quinazolinone derivatives.

Aplicaciones Científicas De Investigación

3-Isobutyl-2-mercapto-3H-quinazolin-4-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mecanismo De Acción

The mechanism of action of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively.

Pathways Involved: By inhibiting these enzymes, the compound disrupts key pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

2-Mercapto-3H-quinazolin-4-one: Lacks the isobutyl group at the 3-position.

3-Isobutyl-4H-quinazolin-2-one: Has the isobutyl group at the 3-position but lacks the mercapto group at the 2-position.

3-Isobutyl-2-methyl-3H-quinazolin-4-one: Has a methyl group instead of a mercapto group at the 2-position.

Uniqueness

3-Isobutyl-2-mercapto-3H-quinazolin-4-one is unique due to the presence of both the isobutyl group at the 3-position and the mercapto group at the 2-position. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Actividad Biológica

3-Isobutyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious disease management. The unique structure, characterized by an isobutyl group at the 3-position and a mercapto group at the 2-position, contributes to its distinct biological properties.

The synthesis of this compound typically involves the reaction of 2-aminobenzamide with isobutyl isothiocyanate, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of bases such as triethylamine and dehydrating agents like phosphorus oxychloride.

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. Specifically, this compound has been studied for its efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound's mechanism of action involves inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | ≤ 64 μg/mL | Effective |

| Control (Penicillin) | > 128 μg/mL | Ineffective |

Anticancer Activity

The compound has also shown promise as an anticancer agent. It targets specific enzymes involved in cancer cell proliferation, such as tyrosine kinases and topoisomerases. By inhibiting these enzymes, it disrupts critical signaling pathways and induces apoptosis in cancer cells .

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that treatment with this compound resulted in a significant reduction in the viability of cancer cell lines compared to untreated controls. The compound exhibited a dose-dependent effect, highlighting its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in critical biochemical pathways:

-

Enzyme Inhibition : The compound inhibits key enzymes such as:

- Tyrosine Kinases : Involved in cell signaling pathways that regulate cell growth and differentiation.

- Topoisomerases : Essential for DNA replication and transcription.

- Pathway Disruption : By interfering with these enzymes, the compound disrupts pathways associated with cell survival and proliferation, leading to apoptosis in cancerous cells .

Comparative Analysis

When compared to similar compounds within the quinazolinone family, this compound stands out due to its unique combination of functional groups which enhances its biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Mercapto-3H-quinazolin-4-one | Lacks isobutyl group | Moderate antimicrobial |

| 3-Isobutyl-4H-quinazolin-2-one | Lacks mercapto group | Lower anticancer activity |

| 3-Isobutyl-2-methyl-3H-quinazolin-4-one | Methyl instead of mercapto | Reduced biological activity |

Propiedades

IUPAC Name |

3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGUKOKQKYFARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350011 | |

| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

117038-39-8 | |

| Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.